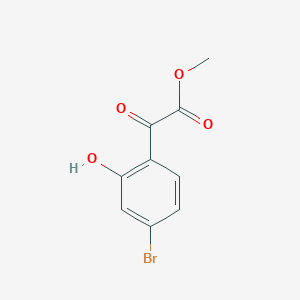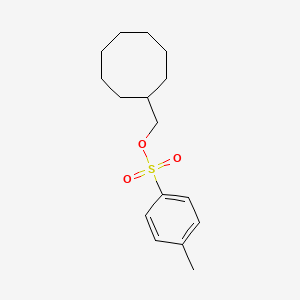
Cyclooctylmethyl 4-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooctylmethyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of benzenesulfonate esters It is characterized by a cyclooctylmethyl group attached to a 4-methylbenzene-1-sulfonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclooctylmethyl 4-methylbenzene-1-sulfonate typically involves the reaction of cyclooctylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Cyclooctylmethanol+4-Methylbenzenesulfonyl chloride→Cyclooctylmethyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclooctylmethyl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form cyclooctylmethyl 4-methylbenzene-1-sulfinate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form cyclooctylmethyl 4-methylbenzene-1-sulfonic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols, in the presence of a base like sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride, under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate, in an aqueous or organic solvent.
Major Products
Substitution: Cyclooctylmethyl derivatives with different functional groups.
Reduction: Cyclooctylmethyl 4-methylbenzene-1-sulfinate.
Oxidation: Cyclooctylmethyl 4-methylbenzene-1-sulfonic acid.
Wissenschaftliche Forschungsanwendungen
Cyclooctylmethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cyclooctylmethyl 4-methylbenzene-1-sulfonate depends on the specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its sulfonate group. This interaction can lead to changes in the activity of the target molecule, resulting in the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclooctylmethyl 4-methylbenzene-1-sulfinate
- Cyclooctylmethyl 4-methylbenzene-1-sulfonic acid
- Cyclooctylmethyl 4-methylbenzene-1-sulfonamide
Uniqueness
Cyclooctylmethyl 4-methylbenzene-1-sulfonate is unique due to its specific combination of a cyclooctylmethyl group and a 4-methylbenzene-1-sulfonate moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C16H24O3S |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
cyclooctylmethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H24O3S/c1-14-9-11-16(12-10-14)20(17,18)19-13-15-7-5-3-2-4-6-8-15/h9-12,15H,2-8,13H2,1H3 |
InChI-Schlüssel |
QMVSMWPMVKWHPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




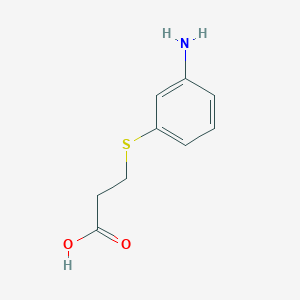

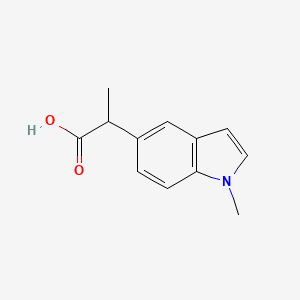

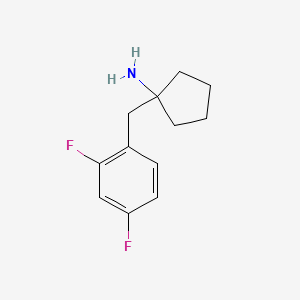


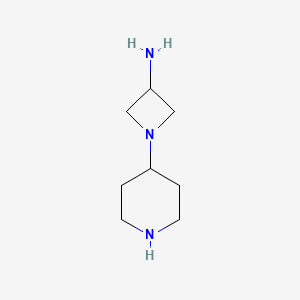
![2-[3-(Difluoromethyl)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13562831.png)


